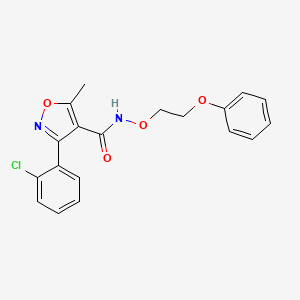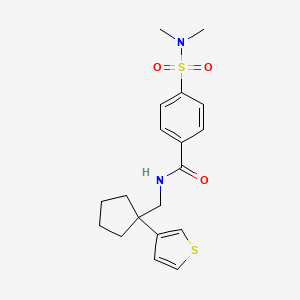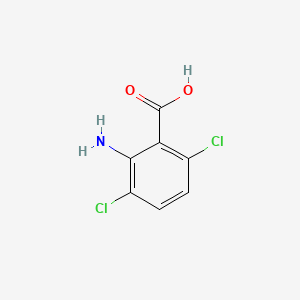
(6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyridazinone derivative that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting various cellular pathways, including DNA synthesis and protein synthesis. It has also been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
(6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antiviral activity against several viruses. In addition, it has been shown to have anti-inflammatory activity and to inhibit the production of nitric oxide.
Advantages and Limitations for Lab Experiments
One of the main advantages of (6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is its potential as a lead compound for the development of new drugs. It has shown promising results in preclinical studies and has a unique chemical structure that could be modified to improve its activity. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone. One area of interest is in the development of new anticancer agents based on this compound. Researchers could modify the chemical structure of this compound to improve its activity and reduce its toxicity. Another area of interest is in the development of new antiviral agents based on this compound. Researchers could investigate the activity of this compound against other viruses and modify its structure to improve its activity. Finally, researchers could investigate the anti-inflammatory activity of this compound and its potential use in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of (6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has been achieved through various methods, including the reaction of 3-cyano-6-(1H-imidazol-1-yl)pyridazine with 4-(methylsulfonyl)piperazine in the presence of a base. Another method involves the reaction of 3-amino-6-(1H-imidazol-1-yl)pyridazine with 4-(methylsulfonyl)piperazine in the presence of a coupling agent.
Scientific Research Applications
(6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has also shown potential as an antiviral agent, with activity against several viruses, including HIV and herpes simplex virus.
properties
IUPAC Name |
(6-imidazol-1-ylpyridazin-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-23(21,22)19-8-6-17(7-9-19)13(20)11-2-3-12(16-15-11)18-5-4-14-10-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSBPJMLYDYPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-imidazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)
![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)


![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)
![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)


![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)



![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)